molecular formula C17H14ClNO2S B11409916 N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B11409916
M. Wt: 331.8 g/mol
InChI Key: SJBXDJDCFQPPOG-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound features a thiophene ring substituted with a carboxamide group, a 3-chlorobenzyl group, and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Carboxamide Backbone: The thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2).

    Amide Bond Formation: The acid chloride is then reacted with N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)amine in the presence of a base like triethylamine (TEA) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or protein synthesis pathways. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to benzene or pyridine rings

Properties

Molecular Formula

C17H14ClNO2S

Molecular Weight

331.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide

InChI

InChI=1S/C17H14ClNO2S/c18-14-5-1-4-13(10-14)11-19(12-15-6-2-8-21-15)17(20)16-7-3-9-22-16/h1-10H,11-12H2

InChI Key

SJBXDJDCFQPPOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN(CC2=CC=CO2)C(=O)C3=CC=CS3

Origin of Product

United States

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